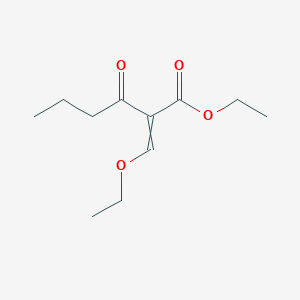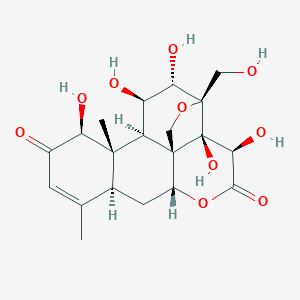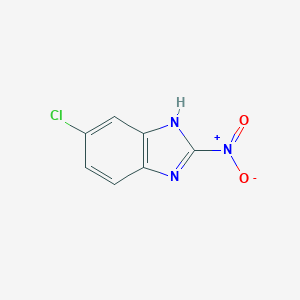
1H-Benzimidazole, 6-chloro-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 6-chloro-2-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound that is widely used in pharmaceuticals and agrochemicals. The addition of a chlorine atom and a nitro group to the benzimidazole ring in 1H-Benzimidazole, 6-chloro-2-nitro- has led to the development of new chemical properties that have been explored for various applications.
Mechanism Of Action
The mechanism of action of 1H-Benzimidazole, 6-chloro-2-nitro- varies depending on its application. In the case of cancer therapy, this compound inhibits tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. In the case of antibacterial activity, this compound inhibits bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.
Biochemical And Physiological Effects
Studies have shown that 1H-Benzimidazole, 6-chloro-2-nitro- exhibits cytotoxic activity against cancer cells and antibacterial activity against pathogenic bacteria. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well understood. Further studies are needed to elucidate the potential toxicity and side effects of this compound.
Advantages And Limitations For Lab Experiments
1H-Benzimidazole, 6-chloro-2-nitro- has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, this compound also has limitations, such as its potential toxicity and side effects, which may affect the accuracy and reproducibility of experimental results.
Future Directions
1H-Benzimidazole, 6-chloro-2-nitro- has several potential applications in various fields, including cancer therapy and antimicrobial therapy. Future research should focus on elucidating the biochemical and physiological effects of this compound on normal cells and tissues, as well as its potential toxicity and side effects. In addition, further studies are needed to explore the potential applications of this compound in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of 1H-Benzimidazole, 6-chloro-2-nitro- involves the reaction of 6-chloro-2-nitroaniline with o-phenylenediamine. This reaction is carried out in the presence of a catalyst, such as copper powder, and a solvent, such as ethanol or acetic acid. The reaction yields a yellow crystalline solid, which is further purified by recrystallization.
Scientific Research Applications
1H-Benzimidazole, 6-chloro-2-nitro- has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been explored as a potential anticancer agent. Studies have shown that 1H-Benzimidazole, 6-chloro-2-nitro- exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest.
In addition to its potential applications in cancer therapy, 1H-Benzimidazole, 6-chloro-2-nitro- has also been studied for its antimicrobial properties. Studies have shown that this compound exhibits antibacterial activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication.
properties
CAS RN |
10045-40-6 |
|---|---|
Product Name |
1H-Benzimidazole, 6-chloro-2-nitro- |
Molecular Formula |
C7H4ClN3O2 |
Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloro-2-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)10-7(9-5)11(12)13/h1-3H,(H,9,10) |
InChI Key |
QJTAHJHXUORZQK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-] |
synonyms |
Benzimidazole, 5(or 6)-chloro-2-nitro- (7CI,8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




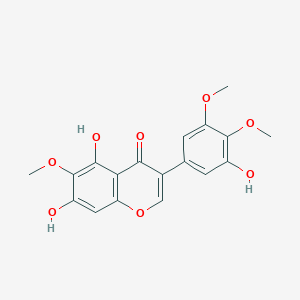
![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)
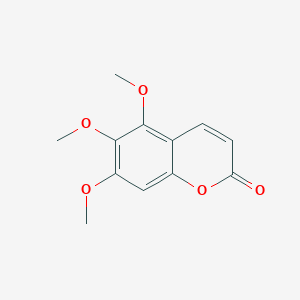
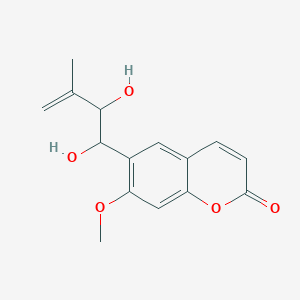

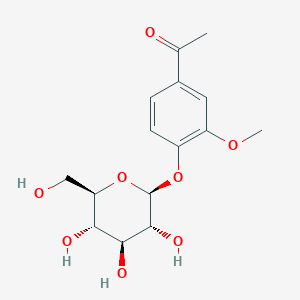

![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
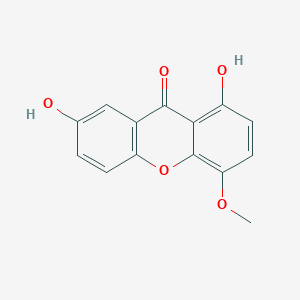
![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
